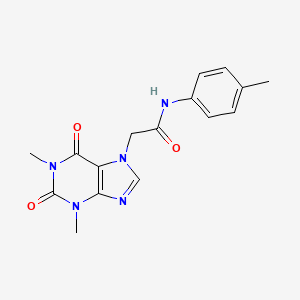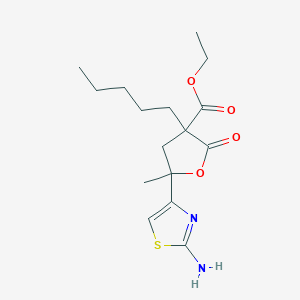![molecular formula C23H21BrN4O4S B11651472 (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651472.png)
(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a bromophenoxy group, an ethoxy group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenoxy Group: This step involves the reaction of the intermediate with 4-bromophenol in the presence of a suitable base.
Ethoxy and Methoxy Group Addition: These groups are introduced through etherification reactions using ethyl iodide and methoxyphenol, respectively.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism by which (6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in the presence of chlorine atoms instead of bromine and other functional groups.
Other Thiadiazolopyrimidines: Compounds with similar core structures but different substituents can exhibit different reactivity and applications.
Uniqueness
The uniqueness of (6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
特性
分子式 |
C23H21BrN4O4S |
|---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
(6Z)-6-[[4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21BrN4O4S/c1-3-20-27-28-21(25)17(22(29)26-23(28)33-20)12-14-4-9-18(19(13-14)30-2)32-11-10-31-16-7-5-15(24)6-8-16/h4-9,12-13,25H,3,10-11H2,1-2H3/b17-12-,25-21? |
InChIキー |
HRUKQWZSTRBJFS-VFHVDCSJSA-N |
異性体SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)Br)OC)/C(=O)N=C2S1 |
正規SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)Br)OC)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide](/img/structure/B11651396.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine](/img/structure/B11651403.png)

![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651406.png)
![Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B11651407.png)
![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)
![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651432.png)

![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651447.png)
![2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)

